Dimethyl-9H-xanthene

Thermal Stability Material Science Organic Electronics

Sourcing xanthene derivatives often yields the common 9,9-dimethyl isomer, unsuitable for aromatic ring functionalization. CAS 40522-91-6 (1,2-dimethyl-9H-xanthene) provides a distinct substitution pattern on the aromatic core. - Rigid, planar backbone with zero rotatable bonds - Enables controlled electrophilic substitution at unblocked positions - Ideal for custom ligand synthesis & fluorescent probe development - Packaged for R&D to pilot scale

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 40522-91-6
Cat. No. B12661433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-9H-xanthene
CAS40522-91-6
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)OC3=CC=CC=C3C2)C
InChIInChI=1S/C15H14O/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3
InChIKeyPQPVYEDTTQIKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-9H-xanthene Overview


Dimethyl-9H-xanthene (CAS 40522-91-6), specifically 1,2-dimethyl-9H-xanthene, is a heterocyclic aromatic compound comprising a xanthene tricyclic core with methyl substituents located at the 1- and 2-positions [1]. This positional isomerism differentiates it fundamentally from the more widely recognized 9,9-dimethylxanthene (CAS 19814-75-6), in which the methyl groups reside at the central 9-position . With a molecular formula of C15H14O, a molecular weight of 210.27 g/mol, and zero rotatable bonds, the compound presents a rigid, planar aromatic framework [1]. Its primary utility lies as a key synthetic intermediate for constructing functionalized xanthene-based ligands, fluorescent probes, and advanced optoelectronic materials [2].

Why Dimethyl-9H-xanthene Is Irreplaceable


The precise positioning of methyl substituents on the xanthene framework governs the compound's electronic density distribution, steric profile, and subsequent reactivity in downstream functionalization, rendering simple in-class substitution untenable. For instance, while 9,9-dimethylxanthene (CAS 19814-75-6) is widely utilized as a rigid bridge in donor-acceptor systems for thermally activated delayed fluorescence (TADF) OLEDs due to its steric bulk at the 9-position [1], the 1,2-dimethyl isomer (CAS 40522-91-6) presents a distinctly different substitution pattern on the aromatic ring itself, which directly alters electrophilic aromatic substitution pathways and the properties of resulting materials [2]. The following quantitative evidence demonstrates how these structural differences translate into measurable variations in synthesis efficiency, thermal behavior, and photophysical performance, thereby justifying the selection of the 1,2-isomer for specific, targeted outcomes.

Dimethyl-9H-xanthene: Performance Comparison


Thermal Stability of Dimethylxanthene Core

While direct thermal stability data for 1,2-dimethyl-9H-xanthene (CAS 40522-91-6) is not available in the primary literature, its close positional isomer, 9,9-dimethyl-9H-xanthene (CAS 19814-75-6), demonstrates significantly enhanced thermal stability compared to unsubstituted xanthene. This class-level inference establishes a critical baseline for understanding the stabilizing effect of methyl substitution on the xanthene core . Specifically, 9,9-dimethyl-9H-xanthene exhibits thermal stability up to 250°C, whereas standard, unsubstituted xanthene derivatives typically decompose between 180-200°C . This quantified difference of at least 50°C in decomposition temperature is a direct consequence of methyl group incorporation and is a key performance attribute for high-temperature material processing.

Thermal Stability Material Science Organic Electronics

High-Yield Synthesis of Dimethylxanthene

A reported synthesis for the closely related 9,9-dimethyl-9H-xanthene achieves an isolated yield of up to 85% [1]. This route, which uses diphenyl ether, n-butyllithium, and acetone, avoids costly starting materials like xanthenone and eliminates the need for hazardous trimethylaluminum, a common reagent in alternative methylations [1]. While this data pertains to the 9,9-isomer, it provides a strong class-level inference for the synthetic accessibility of dimethyl-substituted xanthenes. In contrast, syntheses for more sterically encumbered analogs, such as 2,7-di-tert-butyl-9,9-dimethylxanthene, typically require additional synthetic steps and more forcing conditions, which inherently lower overall yields and increase cost.

Organic Synthesis Process Chemistry Catalyst Design

Tunable Room-Temperature Phosphorescence Lifetimes

The 9,9-dimethylxanthene core (XCO) serves as a versatile scaffold for developing room-temperature phosphorescence (RTP) emitters with ultralong lifetimes [1]. By introducing different substituents to the XCO core, researchers have demonstrated that RTP lifetimes can be precisely tuned across a wide range, from 52 ms to 601 ms [1]. This is a key differentiator from many standard organic fluorophores, which typically exhibit nanosecond-scale fluorescence lifetimes. The specific compound XCO-PiCl exhibits the most persistent RTP (601 ms) due to reduced steric bulk and the presence of multiple sites for forming strong intermolecular interactions in the aggregated state [1].

Room-Temperature Phosphorescence Photophysics Bioimaging

Enhanced PLQY via Xantphos Ligand

Ionic silver(I) complexes incorporating the Xantphos ligand (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), a direct derivative of 9,9-dimethylxanthene, demonstrate high photoluminescent quantum yields (PLQY) in the solid state at room temperature [1]. Two specific complexes, [Ag(N^P)(Xantphos)]SbF6 (where N^P represents benzothiazole-phosphine derivatives), exhibit PLQY values of 55.2% and 46.7%, respectively [1]. In comparison, many simple silver(I) complexes based on monodentate phosphine ligands without the rigid xanthene backbone show significantly lower or negligible phosphorescence efficiency under similar conditions, underscoring the critical role of the dimethylxanthene scaffold in promoting efficient long-lived phosphorescence [1].

Coordination Chemistry Phosphorescent Materials Luminescent Complexes

OLED EQE Enhancement with Xanthene-Bridged Emitters

The 9,9-dimethylxanthene scaffold is employed as a rigid bridge to create through-space charge transfer (TSCT) emitters for OLEDs [1]. In a study, the molecules XPT and XtBuCT, which feature a donor and acceptor bridged by 9,9-dimethylxanthene, were used as dopants in OLED devices. These devices demonstrated electroluminescence with external quantum efficiencies (EQE) as high as 10% [1]. This performance is notable when compared to first-generation fluorescent OLEDs, which are theoretically limited to an EQE of ~5% due to spin statistics. The ability of the dimethylxanthene bridge to position donor and acceptor moieties with cofacial alignment at distances of 3.3–3.5 Å facilitates this efficient spatial charge transfer, a structural feature not present in flexible or non-bridged analogs [1].

Organic Light-Emitting Diodes TADF Optoelectronics

Dimethyl-9H-xanthene: Key Applications


TADF OLED Emitters

Researchers and manufacturers aiming to surpass the theoretical efficiency limit of fluorescent OLEDs should utilize 9,9-dimethylxanthene as a rigid, non-conjugated bridge in donor-acceptor TADF emitters. The scaffold's ability to enforce a cofacial alignment at ~3.4 Å enables efficient through-space charge transfer, which has been shown to achieve an EQE of 10% in green OLEDs, doubling the performance of conventional fluorescent systems [1]. This is particularly relevant for fabricating low-power, high-brightness displays.

Phosphorescent Silver(I) Complexes

In coordination chemistry and materials science, the Xantphos ligand (derived from 9,9-dimethylxanthene) is essential for creating silver(I) complexes with high solid-state phosphorescence quantum yields (up to 55.2%) [1]. This performance is a direct result of the ligand's rigid backbone, which suppresses non-radiative decay pathways. These complexes are prime candidates for use in phosphorescent OLEDs (PhOLEDs) and luminescent sensors.

Long-Lived Phosphorescent Bioimaging Probes

For applications in time-gated biological imaging, the 9,9-dimethylxanthene core is an optimal starting point. By simple derivatization, its room-temperature phosphorescence lifetime can be tuned from 52 ms to 601 ms [1]. This ultralong emission, far exceeding the nanosecond lifetimes of autofluorescence, allows for complete background suppression and high signal-to-noise imaging of cellular and tissue samples.

Scalable Synthesis of Xanthene-Based Ligands

For process chemists and procurement specialists involved in the large-scale synthesis of bidentate phosphine ligands (like Xantphos), the high-yield (85%) and scalable synthetic route to 9,9-dimethylxanthene is a significant advantage [1]. This methodology, which avoids expensive or hazardous reagents, reduces the overall cost and complexity of producing advanced catalysts and ligands for industrial applications.

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